tert-Butyl 4-aminobenzoate-13C6

Quantitative Bioanalysis LC-MS Internal Standard

Quantifying tert-Butyl 4-aminobenzoate in plasma or tissue without a matched internal standard introduces matrix-induced ion suppression errors, compromising PK/PD accuracy. The 13C6-labeled analog (CAS 1793059-78-5) eliminates this variability via a +6 Da mass shift, enabling complete chromatographic co-elution and mass spectrometric resolution from the analyte's natural isotope envelope. • Co-elutes with the unlabeled analyte, compensating for matrix effects in LC-MS/MS workflows. • +6 Da shift ensures baseline resolution; high isotopic purity minimizes cross-talk. • Supports FDA/EMA bioanalytical method validation for accuracy, precision, and stability.

Molecular Formula C11H15NO2
Molecular Weight 199.20 g/mol
Cat. No. B12053671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-aminobenzoate-13C6
Molecular FormulaC11H15NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1
InChIKeyKYORUZMJUKHKFS-VFESMUGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-aminobenzoate-13C6: A High-Purity Carbon-13 Labeled Internal Standard for Quantitative LC-MS and NMR


tert-Butyl 4-aminobenzoate-13C6 is a stable isotope-labeled compound where all six carbon atoms of the phenyl ring are substituted with carbon-13 atoms . This compound (CAS 1793059-78-5) possesses a molecular formula of C₅¹³C₆H₁₅NO₂ and a molecular weight of 199.20 g/mol . As a 13C-labeled analog of the unlabeled compound (CAS 18144-47-3), it is specifically designed for use as an internal standard in quantitative analytical methods, including LC-MS and NMR [1].

Compound Type Stable isotope-labeled internal standard (SIL-IS)
Label Identity Phenyl-13C6, +6 Da mass shift
Analytical Fit Quantitative LC-MS/MS and 13C-NMR research
Workflow Role Co-eluting internal standard for matrix-effect correction

Why Unlabeled tert-Butyl 4-aminobenzoate Cannot Substitute for the 13C6-Labeled Standard in Quantitative Bioanalysis


Quantitative analysis of tert-Butyl 4-aminobenzoate in complex biological matrices requires an internal standard that co-elutes with the analyte and undergoes identical ionization processes. The unlabeled compound (CAS 18144-47-3, MW 193.24) cannot serve this role, as it would be indistinguishable from the endogenous or dosed analyte. Using a structurally similar but non-isotopic analog introduces variability due to differential matrix effects and ionization efficiency [1]. The 13C6-labeled version provides a mass shift of +6 Da, enabling complete chromatographic and mass spectrometric resolution, thus ensuring accurate and precise quantification .

Unlabeled analog is indistinguishable from target analyte The unlabeled compound (CAS 18144-47-3) shares identical retention time and MS1 signal, preventing selective detection in complex matrices.
Non-isotopic structural analogs introduce matrix-effect variability Structural analogs may exhibit differential ionization efficiency and matrix effects, which can compromise quantification accuracy and precision.
Deuterated ISTDs may show retention-time shift 2H-labeled analogs can exhibit chromatographic retention-time shifts relative to the analyte, potentially impacting co-elution-dependent correction.

Quantitative Differentiators for tert-Butyl 4-aminobenzoate-13C6 Against Analog Internal Standards


Isotopic Enrichment and Mass Shift: 13C6 vs. Unlabeled Compound

tert-Butyl 4-aminobenzoate-13C6 possesses a molecular weight of 199.20 g/mol, which is a +6 Da mass shift compared to the unlabeled analog (193.24 g/mol) . This shift is due to the 98 atom % 13C enrichment of the phenyl ring . This specific isotopic signature allows for complete mass spectrometric resolution, a prerequisite for accurate internal standard-based quantification.

Mass shift & enrichment
Head-to-head
13C6: 199.20 g/mol, 98 atom % 13C
Unlabeled: 193.24 g/mol
Quantified difference: +6 Da mass shift
Supports selective MS resolution from natural isotope envelope.
Vendor specification; 13C enrichment on phenyl ring.
Quantitative Bioanalysis LC-MS Internal Standard

Chemical Purity Specification: 13C6-Labeled vs. Unlabeled Compound

The 13C6-labeled compound is supplied with a chemical purity specification of ≥97% (CP) . This is comparable to the unlabeled compound, which is typically offered at >98.0% purity (GC) . While the purity values are similar, the 13C6-labeled compound's purity is certified specifically for its intended use as an internal standard, ensuring that trace impurities do not interfere with sensitive MS detection.

Chemical purity profile
Specification review
13C6: ≥97% (CP)
Unlabeled: >98.0% (GC)
Difference: ~1%
Comparable purity; 13C6 purity certified for internal standard use.
Vendor specification comparison; within typical analytical variability.
Chemical Purity Quality Control Analytical Chemistry

Stability and Storage Conditions for Long-Term Analytical Reliability

The 13C6-labeled compound is recommended for storage at -20°C to ensure long-term stability . This is a stricter requirement compared to the unlabeled analog, which is typically stored at room temperature . This specific storage condition is indicative of a higher purity and stability profile tailored for rigorous analytical method validation and long-term study reproducibility.

Stability & storage
Supporting evidence
13C6: -20°C recommended
Unlabeled: Room temperature
Difference: ~45°C
Supports long-term isotopic label integrity for method validation.
Vendor specification comparison; data to verify for specific study protocols.
Stability Storage Method Validation

Optimal Use Cases for tert-Butyl 4-aminobenzoate-13C6 in Bioanalytical and Pharmaceutical Research


Absolute Quantification of tert-Butyl 4-aminobenzoate in Pharmacokinetic Studies

Use tert-Butyl 4-aminobenzoate-13C6 as an internal standard for the accurate quantification of the unlabeled analyte in plasma or tissue samples. The +6 Da mass shift ensures complete resolution from the analyte's natural isotope envelope, while the high isotopic purity minimizes cross-talk, enabling precise determination of drug concentrations for PK/PD modeling.

Correction for Matrix Effects and Ionization Variability in Complex Samples

Incorporate the 13C6-labeled standard into sample preparation workflows for LC-MS/MS analysis of biological matrices. Its near-identical physiochemical properties to the unlabeled analyte [1] allow it to co-elute and compensate for matrix-induced ion suppression or enhancement, a common source of error in quantitative bioanalysis.

Method Development and Validation for Regulatory Bioanalysis

Utilize tert-Butyl 4-aminobenzoate-13C6 to develop and validate robust LC-MS/MS methods that meet regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Its defined purity and stability profile support the establishment of rigorous acceptance criteria for accuracy, precision, and stability.

NMR-Based Structural Confirmation and Metabolite Profiling

Employ tert-Butyl 4-aminobenzoate-13C6 in 13C-NMR experiments as a tracer for tracking metabolic pathways or confirming the structure of synthetic derivatives. The enhanced sensitivity of the 13C label in NMR allows for lower detection limits compared to natural abundance 13C-NMR.

Application
Selection Property
Validation Focus
Quantification in PK research matrices
+6 Da mass shift, co-elution
Accuracy and precision in plasma/tissue homogenates
Matrix-effect correction in LC-MS/MS
Near-identical physiochemical properties
Ion suppression/enhancement compensation review
Bioanalytical method validation
Defined purity and stability profile
Method validation documentation context
13C-NMR metabolic tracing studies
13C enrichment on phenyl ring
Detection limit and structural confirmation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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